molecular formula C22H22BrNO4 B10870382 ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate

ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate

Cat. No.: B10870382
M. Wt: 444.3 g/mol
InChI Key: HROQDCPLVAMJEV-UHFFFAOYSA-N
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Description

ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromobenzoyl group, an isopropyl group, and a carboxylate ester, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylate ester is formed by reacting the indole derivative with ethyl chloroformate in the presence of a base such as triethylamine.

    Isopropylation: The isopropyl group can be introduced through alkylation using isopropyl bromide and a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to specific sites on proteins, modulating their activity. The bromobenzoyl group may enhance binding affinity through halogen bonding, while the ester and isopropyl groups contribute to the compound’s overall lipophilicity and membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with a simpler structure, lacking the bromobenzoyl and ester groups.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, but different substituents that confer anti-inflammatory properties.

    Tryptophan: An essential amino acid with an indole core, used in protein synthesis and as a precursor to neurotransmitters.

The uniqueness of ETHYL 5-[(2-BROMOBENZOYL)OXY]-1-ISOPROPYL-2-METHYL-1H-INDOLE-3-CARBOXYLATE lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22BrNO4

Molecular Weight

444.3 g/mol

IUPAC Name

ethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-propan-2-ylindole-3-carboxylate

InChI

InChI=1S/C22H22BrNO4/c1-5-27-22(26)20-14(4)24(13(2)3)19-11-10-15(12-17(19)20)28-21(25)16-8-6-7-9-18(16)23/h6-13H,5H2,1-4H3

InChI Key

HROQDCPLVAMJEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Br)C(C)C)C

Origin of Product

United States

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